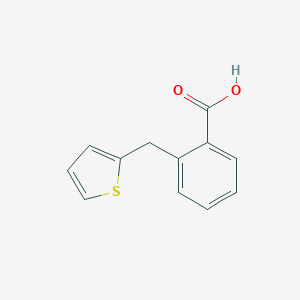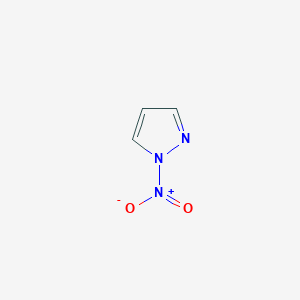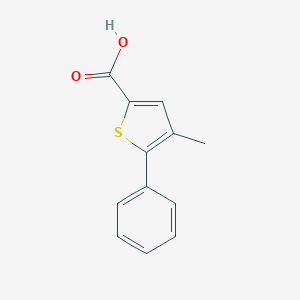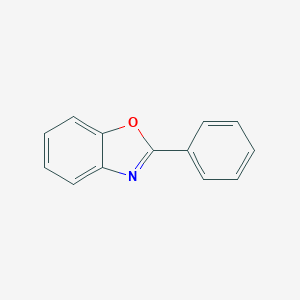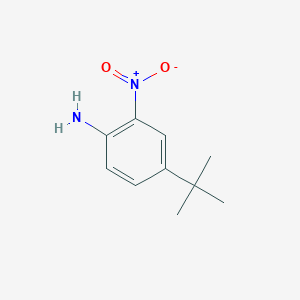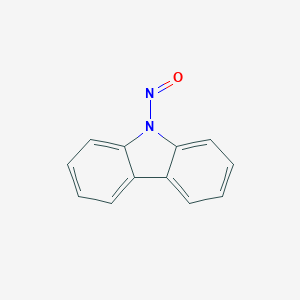
Myristalkonium bromide
Overview
Description
Myristalkonium bromide is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is widely used in various applications, including as a spermicide in vaginal contraceptives and as an antimicrobial preservative in ophthalmic and parenteral formulations . The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristalkonium bromide is synthesized through the quaternization of myristylamine with benzyl chloride, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions in reactors equipped with temperature and pH control systems. The process includes purification steps such as crystallization and filtration to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in practical applications.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of myristalkonium.
Substitution: Substituted quaternary ammonium compounds with different anions.
Scientific Research Applications
Myristalkonium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.
Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations, including eye drops and disinfectants.
Industry: Applied in the formulation of disinfectants and antiseptics for healthcare and industrial use.
Mechanism of Action
The primary mechanism of action of myristalkonium bromide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayers of cell membranes, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death of the microorganism. The molecular targets include the phospholipid components of the cell membrane .
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Benzalkonium chloride
- Benzyldimethyl [3-(myristoylamino)-propyl]ammonium chloride monohydrate
- Benzododecinium bromide
- Ipratropium bromide
Comparison: Myristalkonium bromide is unique in its specific use as a spermicide and its extensive application in ophthalmic formulations. Compared to benzalkonium chloride, which is widely used as a disinfectant, this compound has a more specialized role in medical and pharmaceutical applications. Its stability and effectiveness in various formulations make it a preferred choice for certain applications .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHNGDROQRZKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172080 | |
| Record name | Myristalkonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-88-1 | |
| Record name | Benzyldimethyltetradecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18773-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristalkonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristalkonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTALKONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994565XU0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


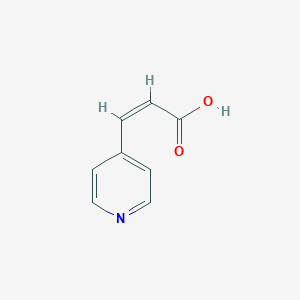
![7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione](/img/structure/B188881.png)
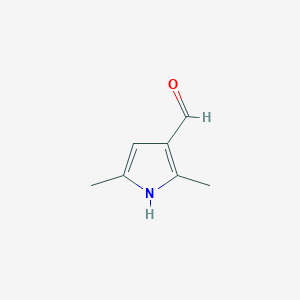
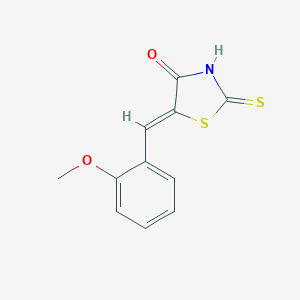
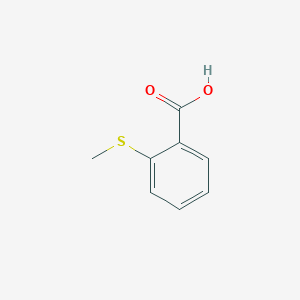
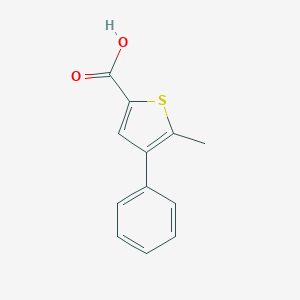
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
